N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride

Catalog No.
S12394859
CAS No.
97174-79-3
M.F
C15H13ClN2O2
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride

CAS Number

97174-79-3

Product Name

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride

IUPAC Name

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H

InChI Key

PCMLQTVQTUVAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound characterized by a unique structure that combines a pyridyl group with an ethyl chain, further linked to a phthalimide moiety. Its molecular formula is C₁₅H₁₃ClN₂O₂, and it has a molecular weight of approximately 288.73 g/mol. This compound exhibits notable properties due to the presence of both the pyridyl and phthalimide functionalities, making it versatile in various chemical and biological applications .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where either the pyridyl or phthalimide groups are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Typically performed in acidic conditions using potassium permanganate.
  • Reduction: Carried out in methanol or ethanol with sodium borohydride.
  • Substitution: Involves nucleophiles (amines or thiols) in the presence of bases like sodium hydroxide.

Major Products Formed

The products formed from these reactions depend on the specific reagents used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction might produce N-(2-(2-Pyridyl)ethyl)phthalimidine.

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has been studied for its biological activities, particularly in enzyme inhibition and protein-ligand interactions. The pyridyl group facilitates coordination with metal ions, which is beneficial in biological systems. Additionally, the phthalimide moiety may interact with various biological macromolecules, potentially affecting enzyme activity and modulating protein functions .

The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride. This reaction is generally conducted in organic solvents such as toluene or xylene under reflux conditions. After completion, purification is achieved through recrystallization or chromatography. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield .

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: Useful in studying enzyme inhibition and protein-ligand interactions.
  • Industry: Employed in developing new materials with specific properties, such as polymers and coatings .

Studies on N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride have focused on its interaction mechanisms with biological targets. The compound's ability to coordinate with metal ions allows it to play a significant role in biochemical pathways, potentially influencing cellular processes through its interactions with enzymes and proteins .

Similar Compounds

  • N-(2-(2-Pyridyl)ethyl)phthalimide
  • N-(2-(2-Pyridyl)ethyl)phthalimidine
  • 2-(2-Pyridyl)ethylamine

Uniqueness

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride stands out due to its specific combination of a pyridyl group and a phthalimide moiety. This unique structure imparts distinctive chemical and biological properties that allow for participation in a wide range of reactions, making it a versatile building block in synthetic chemistry. Its dual functionality enables diverse applications that are not typically achievable with simpler compounds .

Traditional Condensation Approaches

Traditional synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride relies on acid-catalyzed condensation between phthalic anhydride and 2-(2-pyridyl)ethylamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of phthalic anhydride, forming an intermediate amic acid that cyclizes to the imide under thermal conditions. Solvents such as toluene or xylene are typically used under reflux, with yields ranging from 60% to 75% after recrystallization.

A variation involves urea as an alternative amine source, where phthalic anhydride reacts with urea in a solvent-free melt at 130–140°C. This method avoids hazardous solvents but requires precise temperature control to prevent decomposition. The Mathews reaction, a classical approach, employs phthalic anhydride with primary amines, producing imides via direct condensation. For example:

$$
\text{Phthalic anhydride} + \text{2-(2-pyridyl)ethylamine} \xrightarrow{\Delta} \text{N-(2-(2-Pyridyl)ethyl)-phthalimide} + \text{H}_2\text{O}
$$

Purification often involves recrystallization from ethanol or acetone, though chromatographic methods improve purity for sensitive applications.

Metal-Free Denitrogenative Cyanation Strategies

Recent advances focus on metal-free pathways to minimize catalyst residues. Denitrogenative cyanation, utilizing trimethylsilyl cyanide (TMSCN), enables direct introduction of nitrile groups into phthalimide frameworks. This method avoids transition metals, relying on radical or ionic mechanisms to cleave N–N bonds while introducing cyano functionalities. For instance:

$$
\text{N-(2-(2-Pyridyl)ethyl)-diazenyl-phthalimide} + \text{TMSCN} \rightarrow \text{N-(2-(2-Pyridyl)ethyl)-phthalimide-cyanide} + \text{N}_2 + \text{byproducts}
$$

Yields exceed 80% under optimized conditions, with reaction times under 2 hours. This strategy is particularly advantageous for synthesizing derivatives with electron-withdrawing groups, enhancing stability for further functionalization.

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining phthalic anhydride, 2-(2-pyridyl)ethylamine, and potassium hydroxide in dimethylformamide (DMF) achieves 95% yield within 4.5 minutes at 600 W. The rapid heating minimizes side reactions, such as hydrolysis or oxidation, common in conventional thermal methods.

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis

ParameterTraditional MethodMicrowave Method
Reaction Time4–6 hours4.5 minutes
Yield60–75%90–95%
Solvent ConsumptionHighModerate

Microwave methods also enable solvent-free reactions in some cases, further aligning with green chemistry principles.

Catalytic Systems and Reaction Efficiency

Palladium-catalyzed cross-coupling reactions enhance modularity in synthesizing N-(2-(2-pyridyl)ethyl)-phthalimide derivatives. The Buchwald-Hartwig amination, employing Pd₂(dba)₃ and (±)-BINAP ligand, couples 2-bromopyridine with N-alkyl-hydroxylamines, achieving yields up to 77%. Catalytic systems tolerate diverse substituents, though steric hindrance from bulky alkyl groups reduces efficiency (e.g., hexyl substituents yield 39% vs. methyl at 77%).

Key Catalytic Pathways:

  • Ligand Design: Bidentate ligands like BINAP improve catalyst stability and selectivity.
  • Base Optimization: Sodium tert-butoxide facilitates deprotonation, critical for C–N bond formation.

Solvent Effects and Green Chemistry Considerations

Solvent choice profoundly impacts reaction efficiency and environmental footprint. Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but pose disposal challenges. Green alternatives include:

  • Ethanol/Water Mixtures: Reduce toxicity while maintaining reflux temperatures.
  • Solvent-Free Conditions: Melting reactants together (e.g., phthalic anhydride and urea) eliminates solvent use entirely.

Continuous flow reactors further improve sustainability by minimizing waste and energy consumption. For example, microreactors achieve 90% conversion in 10 minutes, compared to 4 hours in batch processes.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.0665554 g/mol

Monoisotopic Mass

288.0665554 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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